4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related sulfonyl chlorides is described in several papers. For instance, the synthesis of functional aromatic multisulfonyl chlorides is detailed, involving oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl- or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides . Another paper discusses the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride through bromination, carboxylation, and chlorination of 1,3-bis(trifluoromethyl)benzene . These methods could potentially be adapted for the synthesis of "4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride" by incorporating the appropriate phenoxy and benzenesulfonyl moieties.
Molecular Structure Analysis
While the molecular structure of "4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride" is not directly analyzed in the provided papers, the presence of trifluoromethyl groups and a sulfonyl chloride moiety suggests that it would have a highly electron-withdrawing character. This could influence its reactivity and the stability of intermediates formed during its synthesis .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride," but they do provide examples of reactions involving similar sulfonyl chlorides. For instance, benzenesulfenyl chloride reacts with nucleophiles to give various products , and sulfonyl chlorides are used in the synthesis of diketosulfones . These reactions suggest that the compound could also participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride" can be inferred from related compounds. The trifluoromethyl groups are likely to impart significant hydrophobicity and could affect the boiling and melting points of the compound . The sulfonyl chloride group is typically reactive, especially towards nucleophiles, and this reactivity would be an important aspect of the compound's chemical properties .
Scientific Research Applications
Novel Sulfonated Nanofiltration Membranes
A study synthesized novel sulfonated aromatic diamine monomers for the creation of thin-film composite nanofiltration membranes, demonstrating improved water flux and dye treatment capabilities. These membranes, enhanced by sulfonated aromatic diamine monomers, showed an increase in water permeability without sacrificing dye rejection, highlighting the role of sulfonic acid groups in the separation process (Liu et al., 2012).
Functional Aromatic Multisulfonyl Chlorides
Research on the synthesis of functional aromatic bis(sulfonyl chlorides) revealed the potential for these compounds in creating complex organic molecules. The study detailed the preparation of multisulfonyl chlorides with different substituents, which serve as critical building blocks in developing dendritic and other complex structures, indicating a wide range of applications in organic synthesis (Percec et al., 2001).
Synthesis of Ferrocene Containing Diamines for Epoxy Resins
Another application involves the synthesis of ferrocene-containing diamines, which, when used in epoxy resins, enhance the material's properties. The study found that these diamines could significantly improve the curing speed and the visualization of defects under X-ray imaging, suggesting their utility in creating advanced materials with superior performance characteristics (Wright et al., 2001).
Photophysical and Photochemical Properties in Phthalocyanines
Research into the photophysical and photochemical properties of zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups has shown promising results for their application as photosensitizers in photocatalytic processes, such as photodynamic therapy for cancer. The study highlights the superior photosensitizing potential of these compounds, especially the indium complex, due to its efficient singlet oxygen formation and fluorescence quantum yields (Ahmetali et al., 2019).
Magnesium Complexes in Polymerization
Magnesium complexes incorporating sulfonate phenoxide ligands have been identified as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. The study demonstrates that these complexes can control the polymerization process effectively, producing polymers with desired molecular weights and narrow polydispersity indices. The electron-withdrawing trifluoromethyl group in the ligands enhances the Lewis acidity of the magnesium metal, contributing to the increased catalytic activity (Chen et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O3S/c15-25(22,23)12-3-1-10(2-4-12)24-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSCQVFAODCAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408997 |
Source
|
Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
CAS RN |
885950-90-3 |
Source
|
Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.